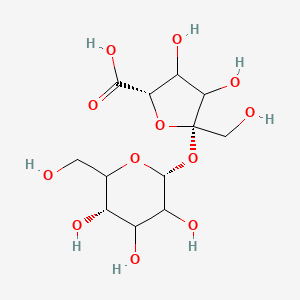
4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide” is a derivative of benzenedicarbothioamide with a 2-methylpropoxy group attached to the 4-position of the benzene ring. Benzenedicarbothioamides are a class of organic compounds that contain a benzene ring substituted with two carbothioamide groups .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring core, with carbothioamide groups at the 1 and 3 positions, and a 2-methylpropoxy group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. It would likely be a solid at room temperature with a relatively high melting point due to the presence of the benzene ring and the carbothioamide groups .Applications De Recherche Scientifique
1. Pharmaceutical Research and Drug Development
Cyclooxygenase-2 Inhibitors : Compounds structurally related to 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide have been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, a study on 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) complex demonstrated significant antioxidant, analgesic, and antirheumatic effects, highlighting their potential in the treatment of conditions like arthritis (Sherif, El-asmy, & Lotfy, 2012).
Anti-inflammatory Agents : Research programs targeting novel molecules as potential anti-inflammatory agents synthesized compounds such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules (Moloney, 2001).
2. Material Science and Coordination Chemistry
- Luminescent Palladium Complexes : Thioamide-based tridentate ligands, similar in functionality to this compound, were used to synthesize palladium(II) complexes. These complexes exhibited strong emission in both glassy frozen and solid states, suggesting applications in material science and optoelectronic devices (Akaiwa, Kanbara, Fukumoto, & Yamamoto, 2005).
3. Therapeutic Applications in Neurodegenerative Diseases
- Metal Ion Chelators for Alzheimer's Therapy : N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, which share a common theme of incorporating functional groups for metal chelation and potential antioxidant properties, have been developed as agents for Alzheimer's therapy. These compounds aim to sequester, redistribute, and/or remove metal ions, thereby addressing the multifactorial nature of neurodegenerative diseases (Scott et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide is the enzyme xanthine oxidase . This enzyme plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound acts as a non-purine selective inhibitor of xanthine oxidase . It binds to the molybdenum-pterin center of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, leading to a decrease in serum uric acid levels .
Biochemical Pathways
The compound affects the purine degradation pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in the production of uric acid . This can have downstream effects on the regulation of purine synthesis and the excretion of uric acid .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by rapid absorption, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . The compound is metabolized via glucuronidation and oxidation, with only a small percentage being excreted unchanged via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in serum uric acid levels . This can help manage conditions like gout, which are associated with hyperuricemia . It’s important to note that the use of this compound may be associated with an increased risk of cardiovascular events .
Propriétés
IUPAC Name |
4-(2-methylpropoxy)benzene-1,3-dicarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c1-7(2)6-15-10-4-3-8(11(13)16)5-9(10)12(14)17/h3-5,7H,6H2,1-2H3,(H2,13,16)(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLBTBUAGKOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=S)N)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243868 |
Source


|
| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330632-46-6 |
Source


|
| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330632-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)
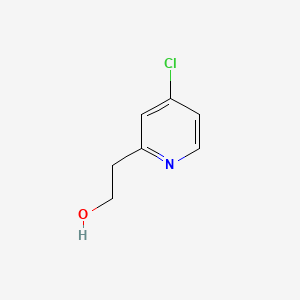
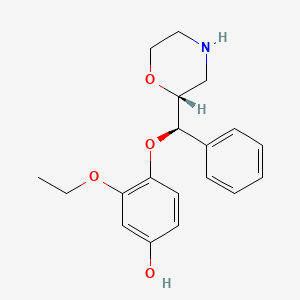
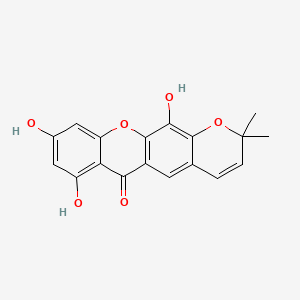
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
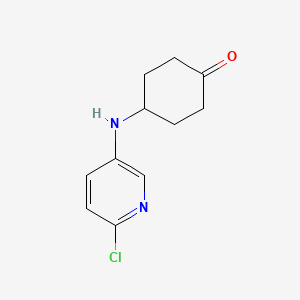

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
